molecular formula C9H6Br2N2 B1380486 2-Bromo-7-(bromomethyl)-1,8-naphthyridine CAS No. 1787905-13-8

2-Bromo-7-(bromomethyl)-1,8-naphthyridine

Cat. No.: B1380486
CAS No.: 1787905-13-8
M. Wt: 301.96 g/mol
InChI Key: CDKHAEXJNZDVMC-UHFFFAOYSA-N
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Description

2-Bromo-7-(bromomethyl)-1,8-naphthyridine is a brominated derivative of 1,8-naphthyridine. This compound is of interest due to its potential applications in various fields such as organic synthesis, medicinal chemistry, and materials science. The presence of bromine atoms in the molecule makes it a versatile intermediate for further functionalization and derivatization.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-7-(bromomethyl)-1,8-naphthyridine typically involves the bromination of 1,8-naphthyridine derivatives. One common method is the bromination of 7-methyl-1,8-naphthyridine using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or acetonitrile. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification methods such as recrystallization or column chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-7-(bromomethyl)-1,8-naphthyridine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or aldehydes.

    Reduction Reactions: The bromine atoms can be reduced to form the corresponding hydrogenated derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used in acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in aprotic solvents.

Major Products Formed

The major products formed from these reactions include substituted naphthyridines, carboxylic acids, aldehydes, and hydrogenated derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Bromo-7-(bromomethyl)-1,8-naphthyridine has several scientific research applications:

    Organic Synthesis: It serves as an intermediate for the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as a building block for drug candidates targeting various diseases.

    Materials Science:

    Biological Studies: The compound is used in biochemical assays and studies to investigate its interactions with biological molecules.

Mechanism of Action

The mechanism of action of 2-Bromo-7-(bromomethyl)-1,8-naphthyridine involves its interaction with molecular targets through the bromine atoms and the naphthyridine core. The bromine atoms can participate in halogen bonding, while the naphthyridine core can engage in π-π stacking interactions with aromatic residues in proteins or nucleic acids. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

2-Bromo-7-(bromomethyl)-1,8-naphthyridine can be compared with other brominated naphthyridine derivatives such as:

    2-Bromo-6-methoxynaphthalene: This compound has a methoxy group instead of a bromomethyl group, which affects its reactivity and applications.

    1,3,6,8-Tetrabromopyrene: This compound has multiple bromine atoms, making it more reactive and suitable for different applications in materials science.

The uniqueness of this compound lies in its specific substitution pattern, which provides distinct reactivity and potential for functionalization compared to other similar compounds.

Biological Activity

2-Bromo-7-(bromomethyl)-1,8-naphthyridine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant case studies associated with this compound, providing a comprehensive overview based on diverse scientific sources.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C9H6Br2N2
  • CAS Number : 1787905-13-8

The compound features a naphthyridine core with bromine substituents, which may influence its biological activity through various mechanisms.

Anticancer Properties

  • Mechanism of Action :
    • 1,8-Naphthyridine derivatives have been shown to interact with DNA and inhibit topoisomerase enzymes, which are crucial for DNA replication and transcription. This interaction can lead to cytotoxic effects in cancer cells by inducing apoptosis or cell cycle arrest .
  • Case Studies :
    • A study on various naphthyridine derivatives indicated that compounds similar to this compound exhibited significant cytotoxicity against several cancer cell lines, including cervical (A431), lung (A549), and colon (HCT-15) cells. The IC50 values for these compounds ranged from 3.2 µg/mL to higher concentrations depending on the specific derivative tested .
CompoundCell LineIC50 (µg/mL)
This compoundA431TBD
Similar DerivativeA5493.2
Similar DerivativeHCT-15TBD

Antimicrobial Activity

Research has indicated that naphthyridine derivatives possess antimicrobial properties against various bacterial strains. The presence of halogen substituents, such as bromine, enhances their reactivity and potential for antibacterial activity.

  • Mechanism :
    • The mechanism often involves disruption of bacterial cell wall synthesis or interference with nucleic acid metabolism.
  • Case Studies :
    • In vitro studies have demonstrated that certain naphthyridine derivatives exhibit activity against Gram-negative bacteria, showcasing the potential of compounds like this compound in treating infections .

Synthesis and Evaluation

The synthesis of this compound typically involves bromination reactions followed by nucleophilic substitutions. Various synthetic pathways have been explored to optimize yield and purity.

Comparative Analysis

Comparative studies have highlighted the unique biological profiles of naphthyridine derivatives compared to other heterocyclic compounds. For example:

Compound TypeActivity Profile
NaphthyridinesAnticancer, Antimicrobial
Quinoline DerivativesAntiviral, Antimalarial

Properties

IUPAC Name

2-bromo-7-(bromomethyl)-1,8-naphthyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Br2N2/c10-5-7-3-1-6-2-4-8(11)13-9(6)12-7/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDKHAEXJNZDVMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1C=CC(=N2)Br)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Br2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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